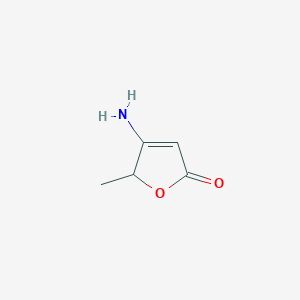

4-Amino-5-methylfuran-2(5H)-one

Description

Properties

IUPAC Name |

3-amino-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(6)2-5(7)8-3/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOOBJLFCYIKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540666 | |

| Record name | 4-Amino-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66316-84-5 | |

| Record name | 4-Amino-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylfuran-2(5H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as furfural and methylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-5-methylfuran-2(5H)-one may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted furans.

Scientific Research Applications

4-Amino-5-methylfuran-2(5H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound’s furan ring structure also allows it to participate in aromatic interactions, further modulating its effects.

Comparison with Similar Compounds

4-Amino-5-alkoxy-2(5H)-furanones

Structural Features: These compounds replace the methyl group at position 5 with alkoxy groups (e.g., ethoxy, methoxy). Synthesis: Combinatorial libraries of 3-halogen-4-amino-5-alkoxy derivatives are constructed via two-step protocols, varying substituents at positions 3, 4, and 5 . Biological Activity: The 4-benzylamino-5-ethoxy derivative exhibits potent antibiotic activity against MRSA (MIC < 1 µg/mL), outperforming 4-Amino-5-methylfuran-2(5H)-one in specific assays .

5-Hydroxy-4-methylfuran-2(5H)-one

Structural Features: Substitution of the amino group with a hydroxyl group at position 4. Applications: Primarily used as a flavoring agent in food and feed due to its low toxicity. The FEEDAP Panel recognizes its safety for animal species . Key Difference: Lacks the pharmacological activity of amino-substituted analogs, highlighting the critical role of the amino group in biological targeting .

5-Methylene-2(5H)-furanone Derivatives

Structural Features: A methylene group replaces the methyl group at position 5. Reactivity: The exocyclic double bond enhances electrophilicity, facilitating Diels-Alder reactions. Derivatives like (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one are explored as fluorinated building blocks in drug synthesis . Synthesis: Prepared via halolactonization or Michael addition-elimination reactions, differing from the MCR-based routes of 4-amino analogs .

4-Aminothiazol-2(5H)-ones

Structural Features: Replacement of the furanone oxygen with a sulfur atom, forming a thiazolone ring. Biological Activity: These compounds, such as (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one, show selective anticancer activity against leukemia and renal cancer cell lines (GI₅₀: 1–10 µM) . Key Difference: Thiazolones exhibit tautomerism (amino vs. imino forms), which is absent in furanones, influencing their pharmacokinetic profiles .

Data Tables

Table 1: Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-5-methylfuran-2(5H)-one?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, substituted furanones can be synthesized via Michael addition-elimination reactions using chiral synthons like 5-Menthyloxy-3,4-dihalo-2(5H)-furanones, followed by selective amination . Alternative routes include functionalizing aromatic intermediates via carboxylation or hydroxylation, as reviewed for 5-hydroxyfuran-2(5H)-one derivatives . Optimize reaction parameters (e.g., solvent, temperature) to minimize side products, and confirm purity via HPLC.

Q. How is 4-Amino-5-methylfuran-2(5H)-one characterized structurally?

- Methodological Answer : Use spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions and stereochemistry (e.g., coupling constants for furanone ring protons) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1750 cm) and NH vibrations (~3350 cm) .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths and torsional angles, particularly for chiral centers .

Q. What biological activities are reported for 4-Amino-5-methylfuran-2(5H)-one?

- Methodological Answer :

- Antibacterial Activity : Demonstrated against Staphylococcus aureus via inhibition of bacterial enzyme pathways (e.g., penicillin-binding proteins) .

- Antifungal/Anti-inflammatory Potential : Structural analogs of 2(5H)-furanones show activity against fungal pathogens and inflammatory mediators .

Validate activity using in vitro assays (e.g., MIC for antibacterials, COX-2 inhibition for anti-inflammatory effects).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Synthesize Analogues : Modify substituents at positions 4 (amino group) and 5 (methyl group) to assess impact on bioactivity. For example, halogenated derivatives (e.g., bromine at position 3) enhance cytotoxicity .

- Biological Testing : Compare IC values across analogues in cell-based assays (e.g., HCT-116 colon cancer cells) .

- Computational Modeling : Perform molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What kinetic parameters are critical for optimizing reactions involving this compound?

- Methodological Answer :

- Rate Constants : Monitor reaction progress via UV-Vis or HPLC to determine activation energy () and rate laws for key steps (e.g., cyclization or amination) .

- Selectivity : Adjust reaction conditions (e.g., pH, catalysts) to favor desired pathways. For example, asymmetric catalysis using chiral auxiliaries improves enantiomeric excess in Michael additions .

Q. How should researchers address contradictions in reported data (e.g., variable yields or bioactivity)?

- Methodological Answer :

- Comparative Analysis : Replicate protocols from conflicting studies while controlling variables (e.g., reagent purity, reaction scale). For instance, inconsistent yields in cyclization reactions may arise from trace moisture .

- Meta-Studies : Aggregate data from multiple sources (e.g., Supplementary Tables S1-S2 in ) to identify trends or outliers.

- Advanced Characterization : Use LC-MS or -DOSY to detect impurities or polymorphic forms affecting bioactivity .

Q. What experimental approaches elucidate interactions between 4-Amino-5-methylfuran-2(5H)-one and biological targets?

- Methodological Answer :

- Enzyme Assays : Measure inhibition constants () using purified enzymes (e.g., bacterial transpeptidases) .

- Flow Cytometry : Assess apoptosis induction in cancer cells treated with furanone derivatives .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with receptors (e.g., GPCRs) .

Q. What reaction mechanisms underpin the compound’s reactivity in organic synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The electron-withdrawing carbonyl group directs substituents to specific positions on the furanone ring .

- Conjugation Effects : Resonance between the amino group and carbonyl stabilizes intermediates, influencing reaction pathways (e.g., tautomerism in Michael adducts) .

- Stereochemical Outcomes : Chiral centers at C4 and C5 dictate diastereoselectivity in cycloadditions; use chiral HPLC to resolve enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.